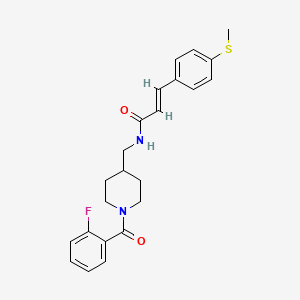

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O2S/c1-29-19-9-6-17(7-10-19)8-11-22(27)25-16-18-12-14-26(15-13-18)23(28)20-4-2-3-5-21(20)24/h2-11,18H,12-16H2,1H3,(H,25,27)/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWINLTVPXKVIG-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine intermediate.

Attachment of the Methylthio-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the methylthio group is introduced to the phenyl ring.

Formation of the Acrylamide Moiety: The final step involves the formation of the acrylamide group through a condensation reaction between the intermediate and an appropriate acrylamide precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts acylation).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

The compound's structure allows it to interact with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). SAR studies have indicated that modifications in the piperidine and acrylamide moieties can significantly influence the compound's affinity and selectivity towards specific receptors . This information is crucial for designing more potent derivatives.

Synthesis and Characterization

Synthesis methods for this compound typically involve multi-step organic reactions, including the formation of the piperidinyl and acrylamide components. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Pharmacological Applications

Antagonistic Activity on Serotonergic Receptors

Research has shown that compounds similar to (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide exhibit antagonistic properties on serotonin receptors, particularly the 5-hydroxytryptamine 1D receptor. This activity suggests potential applications in treating mood disorders and other serotonergic dysregulations .

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. Testing has shown effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorobenzoyl and methylthio groups likely play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

However, the target compound’s 2-fluorobenzoyl group replaces acryloylfentanyl’s phenethyl moiety, likely altering receptor selectivity .

Covalent Binding Potential: The acrylamide’s α,β-unsaturated carbonyl may enable covalent bonding to cysteine residues in targets (e.g., kinases), a feature absent in non-acrylamide analogs like fluorobenzaldehyde oxime .

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound’s structural similarity to analogs was assessed :

| Metric | Acryloylfentanyl | (E)-2-cyano-N-(3-ethoxypropyl)-... | (E)-2-Fluorobenzaldehyde Oxime |

|---|---|---|---|

| Tanimoto (MACCS) | 0.65 | 0.48 | 0.22 |

| Dice (Morgan) | 0.71 | 0.53 | 0.19 |

- Acryloylfentanyl : High similarity (Tanimoto >0.6) due to shared piperidine-acrylamide core.

- Low similarity with oxime derivatives : Reflects divergent pharmacophores and mechanisms.

Bioactivity Clustering and Target Predictions

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) indicates that structural analogs with Tanimoto scores >0.5 often share target interactions . For example:

- Acryloylfentanyl’s opioid activity correlates with piperidine’s role in µ-opioid receptor binding .

- The target compound’s fluorobenzoyl group may mimic tyrosine kinase inhibitors (e.g., gefitinib), suggesting EGFR or VEGFR as plausible targets .

Limitations of Structural Similarity

While computational tools predict bioactivity, caveats include:

Biological Activity

(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

The presence of the fluorobenzoyl and methylthio groups suggests potential interactions with various biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, compounds with similar structures have been shown to exhibit significant antibacterial activity and influence cellular signaling pathways .

Biological Activity

1. Antibacterial Activity:

Research indicates that fluorinated compounds often exhibit enhanced antibacterial properties. For example, studies on related fluorobenzoyl derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The antibacterial potency is influenced by the electronic properties of substituents on the benzoyl group, where electron-withdrawing groups enhance activity .

2. Antitumor Effects:

There is evidence suggesting that compounds with similar piperidine structures exhibit antitumor effects. These effects are often linked to their ability to inhibit specific kinases involved in tumor progression. The interaction with RET kinase has been particularly noted in related benzamide derivatives .

3. Neuroprotective Effects:

Some studies have suggested that piperidine derivatives can provide neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .

Case Studies and Research Findings

A review of the literature reveals several key findings related to the biological activity of compounds structurally similar to this compound:

Q & A

Basic: What are the key considerations for synthesizing this acrylamide derivative in high yield and purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane for coupling reactions, as they enhance reagent solubility and reaction efficiency. For example, EDCI-mediated coupling in DMF under ice-cooled conditions improves acrylamide formation .

- Purification : Employ column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:2 to 1:1 v/v) to isolate the product. Recrystallization in ethanol or methanol can further enhance purity .

- Reaction Monitoring : Track progress via TLC (silica gel, UV detection) and confirm completion by the disappearance of starting materials.

Basic: How can researchers confirm the structural integrity of the compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- ^1H/^13C NMR : Compare experimental shifts (e.g., alkene protons at δ 6.96 ppm, fluorobenzoyl carbonyl at ~167 ppm) with calculated values. Use DMSO-d6 or CDCl3 as solvents .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS or HRMS. Discrepancies >2 ppm require re-evaluation of synthesis or purification steps .

- Elemental Analysis : Validate C, H, N, S, and F percentages (±0.4% deviation) to confirm stoichiometry .

Advanced: How should discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be investigated?

Methodological Answer:

- Purity Check : Re-purify the compound via column chromatography or recrystallization to eliminate impurities .

- 2D NMR : Perform HSQC or HMBC experiments to resolve ambiguous proton-carbon correlations, especially for overlapping piperidine or acrylamide signals .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., piperidinyl or fluorobenzoyl analogs) to identify substituent-specific shifts .

Advanced: What strategies optimize reaction conditions for acrylamide derivatives with complex substituents?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 0°C vs. room temperature), catalyst loading (e.g., 1.2–2.0 eq. EDCI), and solvent ratios .

- Catalyst Screening : Evaluate coupling agents (e.g., EDCI, HATU) for efficiency in forming the acrylamide bond. HATU may improve yields in sterically hindered systems .

- Microwave Assistance : Reduce reaction times (e.g., from 24 h to 2 h) for steps like piperidine functionalization .

Basic: What storage conditions are recommended to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials, as acrylamides are prone to hydrolysis in humid environments .

- Handling : Avoid prolonged exposure to air; use nitrogen or argon atmospheres during weighing .

Advanced: How to design SAR studies for evaluating biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methylthio with methoxy or halogens) to assess electronic effects on target binding .

- Biological Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase profiling) using standardized protocols .

- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using software like AutoDock to predict binding modes and guide analog design .

Basic: Which purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) for baseline separation of byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize crystal yield and purity. Slow cooling enhances crystal formation .

- HPLC Prep : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How to address low yields in the final acrylamide coupling step?

Methodological Answer:

- Reagent Ratios : Increase coupling agent (e.g., EDCI) to 1.5–2.0 eq. to drive the reaction to completion .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .

- Activation Time : Pre-activate carboxylic acid derivatives (e.g., with HOBt) for 30 min before adding the amine component .

Advanced: What analytical methods assess stability under physiological conditions?

Methodological Answer:

- Stress Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 h. Monitor degradation via HPLC (C18 column, 254 nm) .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free piperidine or acrylate fragments) .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with fluorinated or sulfur-containing intermediates .

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DMF) or toxic gases (e.g., HCN byproducts) .

- Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to institutional guidelines for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.